![molecular formula C18H24N2OS B15149445 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound specifically inhibits nerve growth factor-dependent TrkA tyrosine phosphorylation and HER2/neu, a member of the epidermal growth factor receptor family . Tyrphostin AG 879 has shown potential in various scientific research applications, particularly in cancer research due to its ability to inhibit cell proliferation.
Métodos De Preparación
The synthesis of Tyrphostin AG 879 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation and cyclization reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tyrphostin AG 879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tyrphostin AG 879 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tyrosine kinases involved in cancer cell proliferation.
Neurobiology: Tyrphostin AG 879 is used to investigate the role of nerve growth factor receptors in neuronal growth and differentiation.
Phospholipid Biosynthesis: The compound has been identified as an inhibitor of phospholipid biosynthesis, making it useful in studies related to cell membrane formation and function.
Antiviral Research:
Mecanismo De Acción
Tyrphostin AG 879 exerts its effects by inhibiting the tyrosine kinase activity of specific receptors, including TrkA and HER2/neu. The inhibition of these receptors leads to a decrease in downstream signaling pathways, such as the MAP kinase pathway, which is involved in cell proliferation and survival . By blocking these pathways, Tyrphostin AG 879 effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tyrphostin AG 879 is unique in its high selectivity for TrkA and HER2/neu receptors. Similar compounds include:
Tyrphostin AG 1478: Inhibits epidermal growth factor receptor tyrosine kinase.
Tyrphostin AG 490: Inhibits Janus kinase 2 (JAK2) tyrosine kinase.
Tyrphostin AG 825: Inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase.
Compared to these compounds, Tyrphostin AG 879 has a higher selectivity for its targets, making it a valuable tool in research focused on specific signaling pathways .
Propiedades
Fórmula molecular |
C18H24N2OS |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22) |
Clave InChI |
XRZYELWZLNAXGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


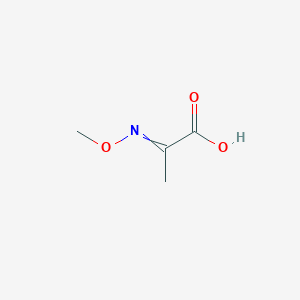
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
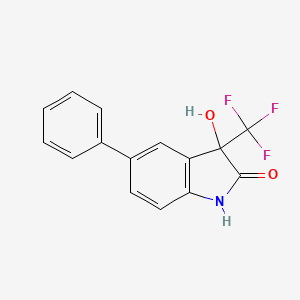
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)
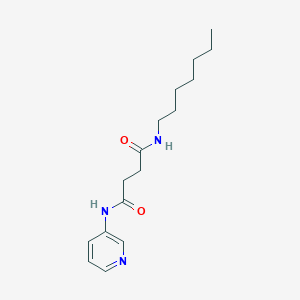
![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)
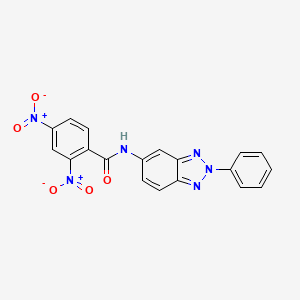
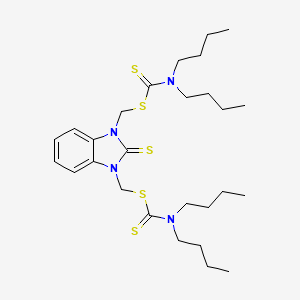
![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
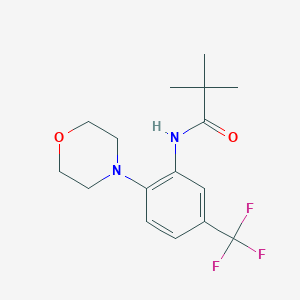
![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
